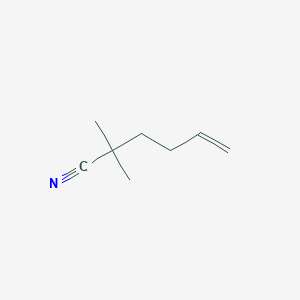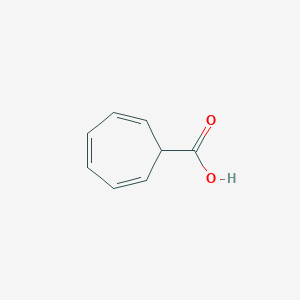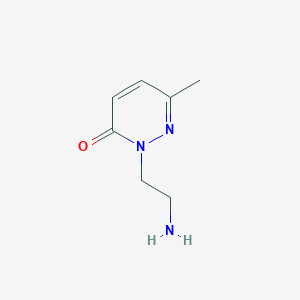
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam
Descripción general
Descripción
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam, also known as N-CB-CAMP, is a novel organosulfur compound that has recently been studied for its potential applications in scientific research. N-CB-CAMP is a derivative of camphor, a natural compound found in many plants, and has a unique structure that makes it an attractive candidate for a range of laboratory experiments.
Aplicaciones Científicas De Investigación
- Field : Material Science
- Application : N-(2-Carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
Gelling Agent
- Field : Material Science
- Application : N-(2-carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
- Field : Biochemistry
- Application : N-(2-carboxylbenzoyl) chitosan (CBC), a similar compound, has been used as a carrier for lipase immobilization .
- Method : The CBC was prepared by modifying chitosan backbone with phthalic anhydride .
- Results : The obtained CBC exhibited reversible solubility in aqueous solution; it was soluble at pH above 3.8 and precipitated at pH below 3.4 .
- Field : Physical Chemistry
- Application : The molecular structure of similar compounds like N-(2-Carboxybenzoyl)glutamic acid has been characterized using various spectroscopic and computational techniques .
- Method : Techniques such as Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds .
- Results : These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules .
Gelling Agent in Different Solvents
Lipase Immobilization
Molecular Structure Analysis
- Field : Material Science
- Application : N-(2-carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
- Field : Biochemistry
- Application : N-(2-carboxylbenzoyl) chitosan (CBC), a similar compound, has been used as a carrier for lipase immobilization .
- Method : The CBC was prepared by modifying chitosan backbone with phthalic anhydride .
- Results : The obtained CBC exhibited reversible solubility in aqueous solution; it was soluble at pH above 3.8 and precipitated at pH below 3.4 .
- Field : Physical Chemistry
- Application : The molecular structure of similar compounds like N-(2-Carboxybenzoyl)glutamic acid has been characterized using various spectroscopic and computational techniques .
- Method : Techniques such as Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds .
- Results : These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules .
Gelling Agent in Different Solvents
Lipase Immobilization
Molecular Structure Analysis
Propiedades
IUPAC Name |
2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-YRILPIOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)











